5-Fluoro-2-methylbenzyl alcohol
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Overview
Description
5-Fluoro-2-methylbenzyl alcohol: is an organic compound with the molecular formula C8H9FO . It is a fluorinated benzyl alcohol derivative, characterized by the presence of a fluorine atom at the 5-position and a methyl group at the 2-position on the benzene ring. This compound is used as a building block in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Fluoro-2-methylbenzyl alcohol involves the reduction of the corresponding aldehyde, 5-Fluoro-2-methylbenzaldehyde. The reduction can be carried out using sodium tetrahydroborate (NaBH4) in ethanol at room temperature for about 3 hours . The reaction yields the desired alcohol with high efficiency.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale reduction reactions similar to those used in laboratory synthesis. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-methylbenzyl alcohol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced further to form the corresponding hydrocarbon.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium tetrahydroborate (NaBH4) is commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed:
Oxidation: 5-Fluoro-2-methylbenzaldehyde or 5-Fluoro-2-methylbenzoic acid.
Reduction: 5-Fluoro-2-methylbenzyl hydrocarbon.
Substitution: Various substituted benzyl alcohol derivatives depending on the substituent introduced.
Scientific Research Applications
5-Fluoro-2-methylbenzyl alcohol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-methylbenzyl alcohol involves its interaction with various molecular targets and pathways. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The hydroxyl group (-OH) can participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity.
Comparison with Similar Compounds
2-Methylbenzyl alcohol: Lacks the fluorine atom, resulting in different chemical and biological properties.
3-Chloro-2-methylbenzyl alcohol: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and applications.
5-Fluoro-2-nitrobenzyl alcohol:
Uniqueness: 5-Fluoro-2-methylbenzyl alcohol is unique due to the presence of both the fluorine atom and the methyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for various synthetic and research applications.
Properties
IUPAC Name |
(5-fluoro-2-methylphenyl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-6-2-3-8(9)4-7(6)5-10/h2-4,10H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXCPHVQJFWNFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379117 |
Source
|
Record name | 5-Fluoro-2-methylbenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22062-54-0 |
Source
|
Record name | 5-Fluoro-2-methylbenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 22062-54-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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